molecular formula C12H11ClO3 B12707771 trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone CAS No. 83144-15-4

trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone

Cat. No.: B12707771
CAS No.: 83144-15-4
M. Wt: 238.66 g/mol
InChI Key: MKSOFVLERFRQPK-UHFFFAOYSA-N
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Description

trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone: is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-chlorobenzaldehyde and acetylacetone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the furanone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as distillation or crystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The acetyl and o-chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-5-phenyl-4,5-dihydro-2(3H)furanone: Lacks the chlorine substituent, which may affect its chemical properties and biological activities.

    4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)furanone: Similar structure but with the chlorine substituent in the para position, potentially leading to different reactivity and applications.

Uniqueness

The presence of the o-chlorophenyl group in trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone may confer unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

CAS No.

83144-15-4

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

4-acetyl-5-(2-chlorophenyl)oxolan-2-one

InChI

InChI=1S/C12H11ClO3/c1-7(14)9-6-11(15)16-12(9)8-4-2-3-5-10(8)13/h2-5,9,12H,6H2,1H3

InChI Key

MKSOFVLERFRQPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=CC=CC=C2Cl

Origin of Product

United States

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